2-Chloro-3-(3-piperidinylmethoxy)pyridine
Overview
Description
2-Chloro-3-(3-piperidinylmethoxy)pyridine is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.70 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 2-Chloro-3-(3-piperidinylmethoxy)pyridine involves several steps. One common synthetic route includes the reaction of 2-chloro-3-hydroxypyridine with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-3-(3-piperidinylmethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
2-Chloro-3-(3-piperidinylmethoxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-piperidinylmethoxy)pyridine involves its interaction with specific molecular targets. The piperidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can affect several biological pathways, including neurotransmission and signal transduction .
Comparison with Similar Compounds
2-Chloro-3-(3-piperidinylmethoxy)pyridine can be compared with other piperidine derivatives, such as:
2-Amino-4-(1-piperidinyl)pyridine: This compound is used as a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), showing potential in cancer treatment.
2-Chloro-3-(4-morpholinylmethoxy)pyridine: Similar in structure but with a morpholine ring instead of a piperidine ring, this compound has different pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-chloro-3-(piperidin-3-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOAGXYRIXLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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